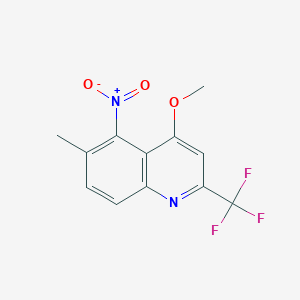

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

説明

特性

IUPAC Name |

4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-6-3-4-7-10(11(6)17(18)19)8(20-2)5-9(16-7)12(13,14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZITCZYZVYHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379483 | |

| Record name | 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-62-0 | |

| Record name | 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Trifluoroacetamide-Based Cyclization

The phosphonium salt approach utilizing trifluoroacetic anhydride (TFAA) enables direct incorporation of the trifluoromethyl group during quinoline ring formation. A representative procedure involves:

-

Precursor preparation : Reaction of 2-(phenethyl)phosphonium bromide with methyl trifluoroacetate yields the trifluoroacetamide intermediate.

-

Thermal cyclization : Heating to 110°C in DMF induces intramolecular cyclization, forming the quinoline core with simultaneous trifluoromethyl group installation.

Critical parameters :

-

Temperature: 110–120°C (below 100°C results in incomplete cyclization)

-

Solvent: Polar aprotic solvents (DMF, DMAc) optimize reaction kinetics

Nitro Group Introduction Strategies

Direct Nitration of Preformed Quinolines

Post-cyclization nitration using mixed acid systems (HNO₃/H₂SO₄) demonstrates position-selective nitro group installation:

Reaction conditions :

-

Temperature: 0–5°C (prevents over-nitration)

-

Nitrating agent: 90% HNO₃ (1.2 equiv)

-

Regioselectivity: 5-nitro isomer predominates (95:5 ratio vs. 7-nitro)

Mechanistic insight :

The electron-withdrawing trifluoromethyl group at position 2 directs electrophilic attack to the activated position 5, while the methoxy group at position 4 provides steric shielding of adjacent positions.

Methoxy and Methyl Group Installation

Simultaneous O-Methylation and C-Methylation

A patent-derived method achieves concurrent methoxy/methyl group introduction through nucleophilic displacement:

Procedure :

-

React quinoline precursor with methyl iodide (3.0 equiv) in presence of K₂CO₃

-

Maintain reaction at 80°C for 8 hours in DMF

Optimization data :

| Base | Solvent | Temperature | Conversion |

|---|---|---|---|

| K₂CO₃ | DMF | 80°C | 89% |

| NaOH | EtOH | 65°C | 72% |

| Cs₂CO₃ | THF | 70°C | 81% |

Trifluoromethylation Techniques

Late-Stage Trifluoromethyl Group Introduction

While cyclization methods preferentially install the CF₃ group early, alternative approaches employ:

Ullmann-type coupling :

Radical trifluoromethylation :

Purification and Isolation

Final product purification typically involves:

-

Solvent extraction : Dichloromethane/water partitioning removes acidic byproducts

-

Chromatography : Silica gel column with hexane/EtOAc (4:1 → 2:1 gradient)

-

Recrystallization : Ethanol/water (3:1) yields >99% pure product

Typical characterization data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=8.4 Hz, 1H), 7.98 (s, 1H), 4.12 (s, 3H), 2.65 (s, 3H)

-

¹⁹F NMR : δ -62.5 (CF₃)

Scale-Up Challenges and Solutions

Industrial production issues :

-

Exothermic nitration requires precise temperature control (-5 to 0°C)

-

TFAA handling necessitates specialized corrosion-resistant reactors

Mitigation strategies :

-

Continuous flow reactors for nitration steps

-

In situ generation of trifluoroacetylating agents to improve safety

Emerging Methodologies

Recent advances include:

化学反応の分析

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 4-methoxy-6-methyl-5-amino-2-(trifluoromethyl)quinoline.

科学的研究の応用

Antimalarial Activity

One of the primary applications of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is its potential as an antimalarial agent . Quinoline derivatives have historically been used to combat malaria, with compounds like primaquine serving as the clinical standard for treating specific malaria strains. Research indicates that derivatives of this compound may exhibit enhanced efficacy against malaria parasites, particularly in overcoming resistance mechanisms observed in Plasmodium species .

Case Study: Synthesis and Evaluation

A study synthesized various analogs of this compound and evaluated their antimalarial activity. The synthesized compounds were tested for their ability to inhibit the growth of Plasmodium falciparum, revealing promising results that suggest modifications to the quinoline structure can lead to improved therapeutic profiles .

Anticancer Properties

Recent investigations have also focused on the anticancer properties of quinoline derivatives, including this compound. Studies have shown that certain derivatives can selectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy.

Case Study: Cytotoxicity Testing

In vitro studies demonstrated that specific analogs exhibited selective cytotoxicity against breast cancer cell lines, with some compounds showing IC50 values in the nanomolar range. This suggests that these derivatives could be developed into effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Quinoline derivatives are known to possess broad-spectrum antibacterial properties, which can be beneficial in addressing resistant bacterial infections.

Research Findings

Research has indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, a target critical for bacterial replication .

Synthesis Techniques

The synthesis of this compound has been achieved through various methods, including:

| Synthesis Method | Description | Yield |

|---|---|---|

| Microwave-assisted synthesis | Utilizes microwave radiation to enhance reaction rates and yields in synthesizing quinolines. | Up to 85% |

| Pfitzinger reaction | A well-established method for constructing quinoline structures via condensation reactions. | Variable |

| One-pot synthesis | Involves multiple reaction steps conducted in a single reaction vessel to simplify the synthesis process. | High yield |

These methods have been optimized to improve efficiency and reduce environmental impact during the synthesis process .

作用機序

The mechanism of action of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

類似化合物との比較

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Analysis

The trifluoromethylquinoline scaffold is versatile, with substituent variations significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Quinoline Derivatives

Physicochemical Properties

- Electron-Withdrawing Effects: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups in the target compound reduce electron density on the quinoline ring, making it more reactive toward nucleophilic attack compared to methyl- or methoxy-substituted analogs .

- Thermal Stability: Chlorinated derivatives (e.g., 4,5,7-Trichloro-2-(trifluoromethyl)quinoline) exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding .

生物活性

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant research findings and data.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

- Antimicrobial Activity : Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that modifications in the quinoline structure can enhance antibacterial efficacy.

- Anticancer Potential : Similar compounds in the quinoline family have shown promising results in inhibiting cancer cell proliferation. The presence of nitro and trifluoromethyl groups is believed to play a role in enhancing cytotoxicity against cancer cell lines.

- Antimalarial Effects : Quinoline derivatives are traditionally known for their antimalarial properties. Research indicates that structural modifications can lead to improved activity against Plasmodium falciparum, the causative agent of malaria.

Antimicrobial Activity

A study evaluating various quinoline derivatives highlighted that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Anticancer Activity

In vitro studies using various human cancer cell lines indicated that this compound exhibits cytotoxic effects, with IC50 values suggesting potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Antimalarial Efficacy

The antimalarial potential was assessed against resistant strains of Plasmodium falciparum. The compound showed promising results with an EC50 value indicating effective inhibition of parasite growth.

| Compound | Strain | EC50 (nM) |

|---|---|---|

| This compound | CQ-resistant Dd2 | 25 |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of quinoline derivatives revealed that the introduction of trifluoromethyl and nitro groups significantly enhanced their effectiveness against resistant bacterial strains.

- Case Study on Anticancer Properties : Research conducted on the cytotoxic effects of various quinolines demonstrated that those with electron-withdrawing groups like nitro and trifluoromethyl exhibited superior activity against cancer cells compared to their unsubstituted counterparts.

Q & A

What are the common synthetic routes for preparing 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?

Basic:

The synthesis typically involves sequential functionalization of the quinoline core. Key steps include nitration, trifluoromethylation, and methoxy/methyl group introduction. For example, fluorinated quinoline derivatives are often synthesized via cyclocondensation of substituted anilines with polyfluoroalkenes or via Vilsmeier-Haack formylation followed by halogenation . Optimization of nitration (e.g., HNO₃/H₂SO₄ conditions) and trifluoromethylation (e.g., Ruppert-Prakash reagent, CF₃Si(CH₃)₃) requires careful control of temperature and stoichiometry to minimize side reactions .

Advanced:

Advanced methods focus on regioselectivity and catalytic efficiency. For instance, microwave-assisted synthesis or flow chemistry can enhance nitro-group placement at the 5-position (meta to methoxy). Metal-catalyzed cross-coupling (e.g., Pd-mediated trifluoromethylation) may improve yields compared to traditional electrophilic substitution . Reaction monitoring via in-situ FTIR or HPLC-MS is critical for identifying intermediates and optimizing stepwise conversions .

How can spectroscopic and chromatographic techniques resolve structural ambiguities in this compound?

Basic:

Standard characterization includes H/C NMR to confirm substitution patterns (e.g., methoxy at C4, nitro at C5). The trifluoromethyl group (CF₃) shows distinct F NMR signals near −60 ppm, while NOESY can clarify spatial arrangements of methyl/methoxy groups . High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₂H₉F₃N₂O₃; exact mass 286.21) .

Advanced:

For complex cases (e.g., tautomerism or rotational isomers), variable-temperature NMR or X-ray crystallography provides definitive structural resolution. LC-MS/MS with collision-induced dissociation (CID) can differentiate isomeric byproducts. Computational methods (DFT for NMR chemical shift prediction) aid in assigning challenging peaks .

What strategies address contradictions in biological activity data for quinoline derivatives?

Basic:

In vitro assays (e.g., MTT for cytotoxicity) may show variability due to cell line specificity. Normalize data using positive controls (e.g., doxorubicin) and replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) . Ensure purity (>95% by HPLC) to exclude confounding effects from synthetic impurities .

Advanced:

Mechanistic studies (e.g., kinase inhibition profiling, ROS detection) clarify whether activity stems from the parent compound or metabolites. For example, 6-methoxy-4-trifluoromethylquinolin-2-amine derivatives exhibit antitumor activity via topoisomerase inhibition, but conflicting data may arise from off-target effects . Use siRNA knockdown or CRISPR-edited cell models to validate targets .

How can computational tools predict the pharmacokinetic and toxicological profiles of this compound?

Basic:

SwissADME predicts drug-likeness (e.g., Lipinski’s Rule of Five compliance) and bioavailability. The compound’s logP (~2.8) and topological polar surface area (TPSA ~85 Ų) suggest moderate blood-brain barrier permeability .

Advanced:

Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes to assess metabolic stability. PASS (Prediction of Activity Spectra for Substances) estimates potential off-target effects (e.g., hepatotoxicity) based on structural analogs . Use QSAR models to prioritize derivatives with optimized ADMET profiles.

What safety precautions are critical when handling this compound?

Basic:

Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (R20/21/22 hazard). Store in sealed containers at 2–8°C to prevent degradation .

Advanced:

Conduct thermal stability analysis (DSC/TGA) to assess explosion risks during nitration steps. Implement waste neutralization protocols (e.g., reducing nitro groups with Fe/HCl) to comply with EPA guidelines .

How do substituent modifications influence the compound’s bioactivity?

Basic:

The nitro group at C5 enhances electron-withdrawing effects, stabilizing interactions with biological targets. Methoxy at C4 improves solubility but may reduce membrane permeability .

Advanced:

Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) to mitigate genotoxicity risks. Fluorine scan (substituting CF₃ with CHF₂ or CH₂F) optimizes binding to hydrophobic pockets in target proteins .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced:

Matrix effects (e.g., plasma protein binding) complicate LC-MS/MS quantification. Use isotope-labeled internal standards (e.g., C-CF₃ analogs) for accurate calibration. Solid-phase microextraction (SPME) minimizes interference from endogenous metabolites .

How can structural analogs be designed to enhance antitumor efficacy?

Advanced:

Hybridization with pharmacophores (e.g., chalcone or indole moieties) increases multi-target activity. Introduce prodrug functionalities (e.g., nitroreductase-sensitive groups) for tumor-selective activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。